molecular formula C24H23N3O5 B2859456 methyl 4-(2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamido)benzoate CAS No. 872854-69-8

methyl 4-(2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamido)benzoate

Cat. No.: B2859456
CAS No.: 872854-69-8
M. Wt: 433.464
InChI Key: CCVJCIIRQYBRPJ-UHFFFAOYSA-N
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Description

Methyl 4-(2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamido)benzoate is a complex heterocyclic compound featuring:

  • A methyl benzoate backbone.
  • An indole ring substituted with a pyrrolidin-1-yl ethyl group at the 1-position.
  • A 2-oxoacetamide linkage bridging the indole and benzoate moieties.

Below, we compare it with structurally related compounds to infer properties and highlight research gaps.

Properties

IUPAC Name

methyl 4-[[2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O5/c1-32-24(31)16-8-10-17(11-9-16)25-23(30)22(29)19-14-27(20-7-3-2-6-18(19)20)15-21(28)26-12-4-5-13-26/h2-3,6-11,14H,4-5,12-13,15H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCVJCIIRQYBRPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamido)benzoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the introduction of the pyrrolidine ring through a series of condensation and cyclization reactions. The final step involves esterification to form the benzoate ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to streamline the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({oxo[1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indol-3-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Methyl 4-({oxo[1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indol-3-yl]acetyl}amino)benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used to study enzyme interactions and protein binding due to its unique structure.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for methyl 4-(2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to interact with various biological targets, potentially modulating their activity. The pyrrolidine ring can enhance binding affinity and selectivity, leading to specific biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound shares functional motifs with several analogs (Table 1):

Table 1: Functional Group Comparison

Compound Name (or Identifier) Key Functional Groups Molecular Formula Molecular Weight (g/mol)
Target Compound Benzoate ester, indole, pyrrolidinyl ethyl, acetamide Not provided ~450 (estimated)
Compound 1 Acetamido, pyrrolidinone, methoxybenzyl, carboxylic acid C21H24N2O6 400.4
Compound 2 Ethoxycarbonyl, pyrrolidinone, methoxybenzyl, carboxylic acid C22H26N2O6 414.5
Methyl 4-((2-methyl-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)methyl)benzoate Benzoate ester, pyridoindole, methyl group C21H22N2O2 334.4
Example 53 Fluorophenyl, chromen-4-one, pyrazolopyrimidine, isopropylbenzamide C32H24F2N4O4 590.5
Compound in Benzoate ester, nitro group, azetidinone, benzyl, methoxyphenyl C35H33N3O6 591.7

Key Observations :

  • The target compound’s indole-pyrrolidinyl ethyl motif distinguishes it from pyridoindole () and pyrazolopyrimidine () analogs.
  • Unlike Compounds 1 and 2 (carboxylic acids), the target retains a benzoate ester , enhancing lipophilicity and membrane permeability .
  • The absence of fluorinated groups (cf. Example 53 ) may reduce metabolic stability but improve synthetic accessibility.

Physicochemical Properties

Key Observations :

  • High yields (85–93%) for Compounds 1 and 2 suggest efficient synthetic routes for pyrrolidinone derivatives, which could be adapted for the target compound.
  • Lower yield (28%) for Example 53 highlights challenges in synthesizing fluorinated polycyclic systems.

Table 3: Hazard Comparison

Compound Name (or Identifier) Hazards (GHS Codes) First Aid Measures
Target Compound Not reported Not reported
Methyl 4-((2-methyl-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)methyl)benzoate H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation) Rinse skin/eyes with water; seek medical attention
Example 53 Not reported Not reported

Key Observations :

  • The pyridoindole analog’s hazards (skin/eye irritation) underscore the need for safety assessments of the target compound’s indole-derived intermediates.

Pharmacological and Crystallographic Notes

  • Target Compound : The indole-pyrrolidine scaffold is associated with kinase inhibition (e.g., JAK/STAT pathways) and serotonin receptor modulation, though specific data are lacking.
  • Compound in : Exhibits a twisted pyrrolidine ring and hydrogen-bonded dimeric structure, suggesting solid-state stability. The target compound’s crystal packing may differ due to its acetamide linker.

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